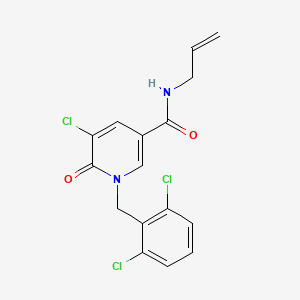

![molecular formula C22H23N3O2S B2540601 N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 941929-52-8](/img/structure/B2540601.png)

N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

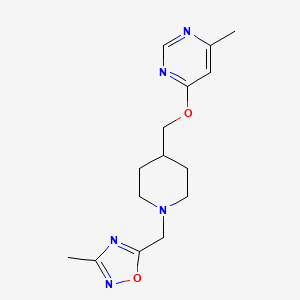

The synthesis of related compounds typically involves multi-step reactions starting with the appropriate precursors. For instance, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation of a 1,3,4-oxadiazole derivative with chloroacetamide followed by acetylation of aminopyrazine . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides includes esterification, hydrazide formation, ring closure, and final substitution at the thiol position . These methods could potentially be adapted for the synthesis of the compound .

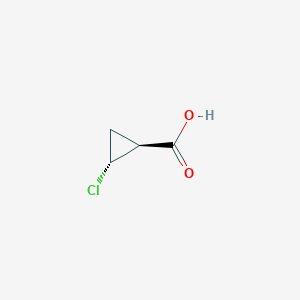

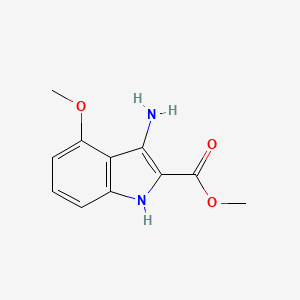

Molecular Structure Analysis

The molecular structure of sulfanylacetamides is characterized by the presence of a thioacetamide bridge, which often results in a folded conformation of the molecule. This is stabilized by intramolecular hydrogen bonding, as seen in the crystal structures of related compounds . The inclination of the pyrimidine ring to the benzene ring is a notable feature, which can vary between different derivatives.

Chemical Reactions Analysis

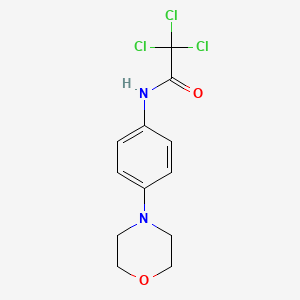

The chemical reactivity of sulfanylacetamides is influenced by the presence of reactive functional groups. The thiol group in the oxadiazole moiety can undergo substitution reactions, as demonstrated in the synthesis of various derivatives . The electrophilic centers in these molecules can react with nucleophiles, leading to the formation of new bonds and the potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylacetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents on the aromatic rings and the oxadiazole moiety can significantly affect these properties. Spectral data, including IR, NMR, and mass spectrometry, are used to confirm the structure of synthesized compounds . Biological screening indicates that these compounds can exhibit significant biological activities, such as antibacterial and enzyme inhibitory effects .

Scientific Research Applications

Molecular Synthesis and Characterization

- The synthesis and characterization of related compounds, like 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, involve processes such as S-alkylation and acetylation, providing insights into molecular structures through IR, NMR, and mass spectral data (Nayak et al., 2013).

Antibacterial Potential

- Derivatives of similar compounds have been found to exhibit significant antibacterial properties. For instance, compounds like 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide have shown marvelous activity against various bacterial strains (Siddiqui et al., 2014).

Anticancer Applications

- Certain derivatives, such as 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles, have demonstrated anticancer activities in vitro, specifically against cancer cell lines like Glioblastoma and Gliosarcoma, suggesting potential applications in cancer treatment (Zyabrev et al., 2022).

Drug-Like Molecule Design

- The pharmacophore hybridization approach, used in designing drug-like molecules, has been applied to similar compounds. This includes combining features of different pharmacophores to create novel compounds with potential anticancer properties (Yushyn et al., 2022).

Antibacterial, Antifungal, and Anthelmintic Activity

- Some derivatives have been screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties, contributing to the discovery of new agents for treating infections and parasitic infestations (Khan et al., 2019).

Anticonvulsant Activity

- Similar compounds have been evaluated for their anticonvulsant activity, leading to the discovery of compounds effective against seizures, thereby contributing to the development of new antiepileptic drugs (Tarikogullari et al., 2010).

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-14-5-6-16(3)19(11-14)24-20(26)13-28-21-22(27)25(10-9-23-21)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJFHOLJKFXQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2540521.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2540526.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)